molecular formula C15H11N3O2 B7876273 11-Ethyl-10-oxo-10,11-dihydropyrido[3,2-b][1,4]benzoxazepine-3-carbonitrile

11-Ethyl-10-oxo-10,11-dihydropyrido[3,2-b][1,4]benzoxazepine-3-carbonitrile

Cat. No.: B7876273
M. Wt: 265.27 g/mol
InChI Key: MZDWEZLIASNDJQ-UHFFFAOYSA-N
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Description

11-Ethyl-10-oxo-10,11-dihydropyrido[3,2-b][1,4]benzoxazepine-3-carbonitrile: is a complex organic compound belonging to the class of benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ethyl-10-oxo-10,11-dihydropyrido[3,2-b][1,4]benzoxazepine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

11-Ethyl-10-oxo-10,11-dihydropyrido[3,2-b][1,4]benzoxazepine-3-carbonitrile: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 11-Ethyl-10-oxo-10,11-dihydropyrido[3,2-b][1,4]benzoxazepine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

11-Ethyl-10-oxo-10,11-dihydropyrido[3,2-b][1,4]benzoxazepine-3-carbonitrile: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 11-Ethyl-10-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanoic acid

  • N-(2,4-dimethylphenyl)-11-ethyl-10-oxo-10,11-dihydropyrido[3,2-b][1,4]benzoxazepine-8-sulfonamide

  • N-(3,4-difluorophenyl)-11-ethyl-10-oxo-10,11-dihydropyrido[3,2-b][1,4]benzoxazepine-8-sulfonamide

Properties

IUPAC Name

5-ethyl-6-oxopyrido[3,2-b][1,4]benzoxazepine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c1-2-18-14-13(7-10(8-16)9-17-14)20-12-6-4-3-5-11(12)15(18)19/h3-7,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDWEZLIASNDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=N2)C#N)OC3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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